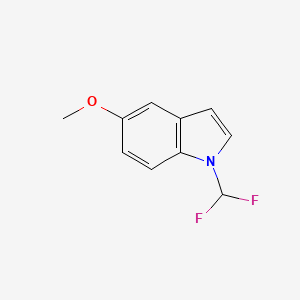

1-(difluoromethyl)-5-methoxy-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-5-methoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c1-14-8-2-3-9-7(6-8)4-5-13(9)10(11)12/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXQFUPANDKPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 5-Methoxy-1H-indole Core Structure

The formation of the indole (B1671886) ring system is a cornerstone of heterocyclic chemistry, with several named reactions and novel methods available for its construction. For the 5-methoxy substituted variant, classical methods remain highly relevant, alongside more modern approaches.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. wikipedia.orgbyjus.comrsc.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com

For the synthesis of the 5-methoxy-1H-indole scaffold, the common starting material is 4-methoxyphenylhydrazine or its hydrochloride salt, which is condensed with a carbonyl compound. acs.orgnih.govsciencemadness.org The choice of the carbonyl partner determines the substitution pattern at the C2 and C3 positions of the resulting indole. The reaction is catalyzed by Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgacs.org

A typical pathway involves the reaction of 4-methoxyphenylhydrazine (derived from p-anisidine) with a pyruvate (B1213749) derivative to form the corresponding hydrazone. acs.org This intermediate then undergoes an acid-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. byjus.com For example, the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate, has been achieved in high yields starting from p-anisidine (B42471) and the ethyl ester of 2-methylacetoacetic acid. acs.org

| Starting Materials | Carbonyl Partner | Acid Catalyst | Product | Reference |

| 4-Methoxyphenylhydrazine HCl | Pyruvic acid derivative | Sulfuric Acid (H₂SO₄) | 5-Methoxy-1H-indole derivative | nih.gov |

| p-Anisidine (diazotized) | Diethyl 2-methylmalonate | Hydrochloric Acid (HCl) | Ethyl 5-Methoxy-1H-indole-2-carboxylate | acs.orgacs.org |

| 4-Methoxyphenylhydrazine | Aldehyde or Ketone | Brønsted or Lewis Acids | 5-Methoxy-1H-indole | sciencemadness.org |

One notable challenge in the Fischer synthesis can be the regioselectivity when using unsymmetrical ketones. thermofisher.com However, for many precursors to 5-methoxy-1H-indole, this is not a primary concern. The reaction conditions, particularly the choice and concentration of the acid catalyst, are critical for optimizing the yield and minimizing side reactions. rsc.org

While the Fischer synthesis is prevalent, other methods provide viable routes to the 5-methoxy-1H-indole core. These alternatives can be advantageous when starting materials for the Fischer route are unavailable or when milder reaction conditions are required.

One such approach is the dehydrogenation of the corresponding indoline (B122111). 5-Methoxyindoline can be converted to 5-methoxyindole (B15748) in high yield by heating it in the presence of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like mesitylene. prepchem.com This method is effective but relies on the availability of the indoline precursor.

A three-step synthesis starting from o-nitrophenylacetic acid derivatives has also been described as a general method for preparing substituted indole-2-acetic acid esters, which can be further converted to the parent indole. orgsyn.org This route avoids the sometimes harsh conditions of the Fischer synthesis.

For the industrial production of pharmaceuticals and other fine chemicals, the scalability and safety of a synthetic route are paramount. Significant effort has been dedicated to optimizing the synthesis of 5-methoxy-1H-indole derivatives for large-scale production. acs.orgresearchgate.net

The scalability of the Fischer synthesis has been demonstrated in the preparation of tryptamine (B22526) derivatives, where a multi-kilogram scale synthesis was successfully implemented. nih.gov Considerations for large-scale synthesis include managing the exothermicity of certain steps (e.g., addition of concentrated acid), handling potentially unstable intermediates, and developing efficient product isolation and purification protocols. nih.gov The use of one-pot procedures, where the intermediate hydrazone is not isolated, is often preferred on a large scale to improve efficiency and safety. byjus.com

N-Difluoromethylation Strategies for Indole Derivatives

The introduction of a difluoromethyl (CF₂H) group onto the nitrogen atom of the indole ring can significantly alter the molecule's physicochemical properties. This transformation is typically achieved in the final stages of the synthesis. Both electrophilic and nucleophilic difluoromethylation methods have been developed, each with distinct reagents and mechanisms.

Electrophilic difluoromethylation involves the reaction of an electron-rich nucleophile, such as the deprotonated indole nitrogen, with a reagent that serves as an electrophilic "CF₂H⁺" source. alfa-chemistry.com Several such reagents have been developed, often based on hypervalent iodine or sulfonium (B1226848) salt structures. beilstein-journals.orgnih.govnih.gov

These reagents are designed to transfer the difluoromethyl group to various nucleophiles, including heteroatoms like nitrogen. nih.govacs.org For instance, S-(difluoromethyl)diarylsulfonium salts have been shown to be effective for the electrophilic difluoromethylation of imidazole (B134444) derivatives and other tertiary amines. nih.govresearchgate.net The reaction with the indole nitrogen typically requires a base to generate the indolide anion, which then acts as the nucleophile. The primary challenge with this approach can be the stability of the substrate to the strong basic conditions that may be required. researchgate.net

| Reagent Type | Example Reagent | Nucleophile | Reference |

| Sulfonium Salt | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Imidazoles, Tertiary Amines | nih.govresearchgate.net |

| Phenylsulfonyl-based | S-(Phenylsulfonyl)difluoromethyl triflate | Electron-rich (hetero)arenes | nih.gov |

| Sulfoximine-based | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | N-Nucleophiles | acs.org |

The development of new electrophilic reagents aims to improve accessibility, reduce the use of hazardous materials in their synthesis, and broaden the range of compatible nucleophiles under milder conditions. nih.gov

An alternative and widely used strategy for N-difluoromethylation involves the generation of difluorocarbene (:CF₂) as a reactive intermediate. researchgate.net Difluorocarbene is highly electrophilic and readily inserts into N-H bonds of heterocycles like indole.

A common and practical method for generating difluorocarbene is the reaction of chlorodifluoromethane (B1668795) (CHClF₂, also known as Freon-22) with a strong base, such as sodium or potassium hydroxide. researchgate.netuniv.kiev.ua The difluoromethylation of 5-methoxy-1H-indole has been successfully carried out using this method. researchgate.net The reaction is typically performed in a biphasic system or in a solvent like dioxane, often with a phase-transfer catalyst to facilitate the reaction between the base and the chlorodifluoromethane. researchgate.netnbuv.gov.ua This approach is applicable to a variety of substituted indoles, including those with both electron-donating (like methoxy) and electron-withdrawing groups. univ.kiev.uaresearchgate.net

Other precursors for nucleophilic difluoromethylation or difluorocarbene generation include reagents like PhSO₂CF₂H and TMSCF₂H. rsc.orgnih.gov These reagents, upon deprotonation, can act as nucleophilic difluoromethyl sources for reaction with various electrophiles. nih.gov While their primary application is often the difluoromethylation of carbonyls and imines, the underlying chemistry involving the generation of a difluoromethyl anion or difluorocarbene is relevant. nih.govresearchgate.net

| Reagent/Precursor | Base/Activator | Reactive Intermediate | Substrate | Reference |

| Chlorodifluoromethane (CHClF₂) | NaOH or KOH | Difluorocarbene (:CF₂) | 5-Methoxy-1H-indole | researchgate.netuniv.kiev.ua |

| Bromodifluoromethylphosphonium bromide | Base | Difluorocarbene (:CF₂) | Indazoles, Imidazoles | nuph.edu.ua |

| Sodium difluoromethanesulfinate (HCF₂SO₂Na) | Electrochemical Oxidation | Difluoromethyl radical (·CF₂H) | Indole (C2-position) | rsc.org |

Radical-Mediated Difluoromethylation Protocols

Radical-mediated pathways offer a powerful means for the formation of C-F bonds and have been applied to the difluoromethylation of various heterocycles. These methods typically involve the generation of a difluoromethyl radical (•CHF2), which is then trapped by the indole nitrogen. A variety of precursors can be employed to generate the •CHF2 radical, often under mild conditions.

One notable reagent for radical difluoromethylation is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), which, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), effectively releases the difluoromethyl radical. While this method has been demonstrated for a range of nitrogen-containing heteroarenes, the regioselectivity between N-H and C-H functionalization can be a critical factor. For electron-rich indoles, such as 5-methoxy-1H-indole, the nucleophilic character of the indole nitrogen can favor the desired N-difluoromethylation. However, competing C2- or C3-difluoromethylation can also occur, depending on the specific reaction conditions and the steric and electronic properties of the indole substrate.

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis provides a versatile platform for the formation of carbon-heteroatom bonds, including the N-CHF2 bond. Catalysts based on metals like copper and palladium are commonly employed for cross-coupling reactions that can be adapted for N-difluoromethylation. These approaches often rely on the pre-functionalization of either the indole or the difluoromethyl source.

For instance, a copper-catalyzed cross-coupling reaction could potentially be employed between a 5-methoxy-1H-indole and a suitable difluoromethylating agent. Alternatively, palladium-catalyzed methods, which are well-established for N-arylation reactions, can be adapted for N-difluoromethylation. These reactions may proceed through various mechanistic pathways, including reductive elimination from a metal-difluoromethyl complex. The choice of ligands, base, and solvent is crucial for achieving high efficiency and selectivity in these transformations. While general methods for the transition metal-catalyzed difluoromethylation of heterocycles have been developed, specific applications to 5-methoxy-1H-indole require careful optimization to ensure selective N-functionalization over potential C-H activation at other positions of the indole ring.

Photocatalytic Methods for Difluoromethylation

Visible-light photocatalysis has emerged as a mild and sustainable approach for radical generation and has been successfully applied to difluoromethylation reactions. nih.gov In this context, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process with a suitable difluoromethyl precursor to generate the difluoromethyl radical.

For the synthesis of 1-(difluoromethyl)-5-methoxy-1H-indole, a photocatalytic approach would involve the reaction of 5-methoxy-1H-indole with a difluoromethylating agent, such as sodium difluoromethanesulfinate (CF2HSO2Na), in the presence of a photosensitizer like Eosin Y or Rose Bengal. nih.gov Upon irradiation, the excited photocatalyst can oxidize the difluoromethanesulfinate to generate the •CHF2 radical, which is then trapped by the indole nitrogen. One of the challenges in the photocatalytic difluoromethylation of indoles is controlling the regioselectivity, as C-H difluoromethylation at the C2 or C3 position can be a competing pathway, particularly for electron-rich indoles. nih.gov For unsubstituted indole, photocatalytic difluoromethylation has been shown to yield the C2-substituted product as the major isomer. nih.gov Therefore, careful selection of the photocatalyst, solvent, and additives is necessary to favor the desired N-difluoromethylation of 5-methoxy-1H-indole.

Development of Mild and Scalable N-Difluoromethylation Procedures

The development of operationally simple, mild, and scalable methods for N-difluoromethylation is crucial for the practical synthesis of compounds like this compound. One such method involves the use of chlorodifluoromethane (Freon-22) as the difluoromethylating agent in a two-phase system under phase-transfer catalysis. researchgate.netuniv.kiev.ua

In a specific example, the N-difluoromethylation of 5-methoxy-1H-indole was achieved using Freon-22 in a mixture of tetrahydrofuran (B95107) (THF) and aqueous alkali, with a phase-transfer catalyst such as a crown ether or a quaternary ammonium (B1175870) salt. researchgate.net This method provides a direct route to the target compound from the readily available 5-methoxy-1H-indole. The reaction conditions are relatively mild, and the use of Freon-22, a cost-effective reagent, makes this process potentially scalable. However, the environmental regulations concerning the use of ozone-depleting substances like Freon-22 may necessitate the exploration of alternative, more environmentally benign difluoromethylating agents for large-scale synthesis.

The reaction of 5-methoxy-1H-indole with Freon-22 under these conditions yielded N-difluoromethyl-5-methoxyindole as a white solid. researchgate.net The product was characterized by nuclear magnetic resonance (NMR) spectroscopy and elemental analysis, confirming the successful introduction of the difluoromethyl group at the indole nitrogen. researchgate.net

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the introduction of the key structural motifs.

Stepwise Construction with Late-Stage Difluoromethylation

A common and practical approach to the synthesis of this compound is a stepwise construction of the indole core followed by a late-stage difluoromethylation of the nitrogen atom. This strategy allows for the use of well-established indole syntheses to first prepare the 5-methoxy-1H-indole precursor.

The synthesis of 5-methoxy-1H-indole itself can be accomplished through various classical methods, such as the Fischer indole synthesis from 4-methoxyphenylhydrazine and a suitable carbonyl compound, or the Reissert, Madelung, or Nenitzescu indole syntheses. More contemporary methods, including transition metal-catalyzed cyclizations, can also be employed to construct the 5-methoxyindole scaffold. prepchem.com

Once the 5-methoxy-1H-indole precursor is obtained, the difluoromethyl group is introduced in a final step. The N-difluoromethylation using Freon-22 under phase-transfer catalysis, as described in section 2.2.6, is a prime example of a late-stage functionalization. researchgate.net This approach is convergent as the two key components, the indole ring and the difluoromethyl group, are brought together at the end of the synthesis. The stability of the final product is a consideration, and it has been noted that N-difluoromethylindoles with electron-donating substituents, like the 5-methoxy group, may require storage with a stabilizer such as triethylamine (B128534) to prevent decomposition. researchgate.net

Integration of the 5-Methoxy Group

The 5-methoxy substituent on the indole ring plays a significant role in modulating the electronic properties of the molecule and can be introduced at various stages of the synthesis. The most straightforward approach is to start with a commercially available or readily synthesized precursor that already contains the methoxy (B1213986) group at the desired position on the benzene (B151609) ring.

For example, in a Fischer indole synthesis route, 4-methoxyphenylhydrazine serves as a key starting material, ensuring the presence of the methoxy group at the 5-position of the resulting indole. Similarly, in other indole syntheses that start from substituted anilines or other benzene derivatives, the use of a p-anisidine derivative as the starting material would directly lead to the formation of the 5-methoxyindole core. This strategy of incorporating the methoxy group early in the synthetic sequence is generally efficient and avoids potential issues with regioselectivity that might arise from attempting to introduce the methoxy group onto the indole ring at a later stage.

The synthesis of 5-methoxy-1H-indole has been reported via the dehydration of 5-methoxy-indoline in the presence of a palladium catalyst. prepchem.com This precursor-based approach ensures the unambiguous placement of the methoxy group prior to the final aromatization to the indole. Once the 5-methoxy-1H-indole is formed, the subsequent N-difluoromethylation can be carried out as a final step.

Chemo- and Regioselectivity in Synthesis of this compound

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the selective functionalization of a molecule with multiple potentially reactive sites. The indole ring system is an ambivalent nucleophile, with the N1 and C3 positions being the most common sites for electrophilic attack. The presence of a methoxy group at the 5-position further influences the electron density distribution within the ring, impacting the selectivity of the reaction.

The regioselective synthesis of N-alkylated indoles is a significant area of research. In the case of 5-methoxyindole, the electron-donating nature of the methoxy group increases the nucleophilicity of the indole ring, potentially leading to a mixture of N1 and C3-alkylated products. However, studies on the N-alkylation of 5-methoxyindole have demonstrated that N-alkylation can be achieved with high selectivity under specific reaction conditions. nih.gov The choice of base, solvent, and electrophile plays a crucial role in directing the alkylation to the nitrogen atom. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the indolide anion, which then predominantly undergoes N-alkylation.

In the specific case of the synthesis of this compound, the difluoromethylation of 5-methoxy-1H-indole has been reported using chlorodifluoromethane (Freon-22) as the difluoromethylating agent. This reaction is carried out in the presence of a base to deprotonate the indole nitrogen. The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of the difluorocarbene generated from chlorodifluoromethane.

The observed regioselectivity for N-difluoromethylation over C-difluoromethylation can be attributed to several factors. The N-H bond of the indole is more acidic than the C-H bonds, making deprotonation at the nitrogen the more favorable process. The resulting anion is also stabilized by resonance. While C3 alkylation is a common pathway for indoles, the hard-soft acid-base (HSAB) theory can provide some insight. The indolide anion is a relatively hard nucleophile, and the difluorocarbene is a hard electrophile, favoring reaction at the more electronegative nitrogen atom.

The chemoselectivity of the reaction is also noteworthy. The methoxy group at the 5-position is an electron-donating group, which activates the benzene ring towards electrophilic substitution. However, under the basic conditions employed for N-difluoromethylation, the reaction selectively occurs at the indole nitrogen, leaving the benzene ring and the methoxy group intact. This highlights the higher nucleophilicity of the deprotonated indole nitrogen compared to the aromatic ring.

A study on the N-difluoromethylation of various substituted indoles reported the synthesis of N-Difluoromethyl-5-methoxyindole with a yield of 32%. nih.gov The reaction was carried out in tetrahydrofuran (THF) with chlorodifluoromethane (CF2ClH), using a crown ether as a phase-transfer catalyst. nih.gov This method demonstrates a viable route to the target compound with a clear preference for N-functionalization.

| Reactant | Reagent | Solvent | Catalyst | Product | Yield (%) | Reference |

| 5-methoxy-1H-indole | CF2ClH | THF | 18-crown-6 | This compound | 32 | nih.gov |

Green Chemistry Principles in the Synthesis of Fluorinated Indoles

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of fluorinated indoles, including this compound, can benefit from the application of these principles. Key areas of focus include the use of safer reagents and solvents, energy efficiency, and atom economy.

One of the primary concerns in traditional difluoromethylation reactions is the use of chlorodifluoromethane (Freon-22), an ozone-depleting substance. While its ozone depletion potential is low, its use is being phased out globally. nih.gov Green chemistry encourages the development of alternative, more environmentally benign difluoromethylating agents. For instance, fluoroform (CHF3), a byproduct of Teflon production, is considered a more ideal reagent for difluoromethylation due to its low cost and minimal environmental impact. rsc.org However, its low reactivity presents a challenge that is being addressed through the development of novel catalytic systems.

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions in greener solvents such as water, ionic liquids, or even under solvent-free conditions is a major goal. For example, the synthesis of certain indole derivatives has been successfully carried out in water, which is a safe, non-toxic, and abundant solvent.

Energy efficiency is another core principle of green chemistry. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This can significantly reduce energy consumption. The synthesis of various fluorinated indole derivatives has been reported using microwave irradiation, demonstrating the potential of this technology in this area.

Furthermore, the development of catalytic methods is central to green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, reducing waste. Organocatalysis and photocatalysis are emerging as powerful green alternatives to traditional metal-based catalysis. For instance, organophotocatalytic methods have been developed for the direct C-H difluoromethylation of heterocycles using oxygen as a green oxidant, which avoids the need for pre-functionalization of the substrates and the use of metal catalysts. researchgate.netnih.gov

While specific green synthetic routes for this compound are not yet widely reported, the principles outlined above provide a clear roadmap for future research and development. The focus will likely be on replacing hazardous reagents like Freon-22, utilizing greener solvents, and employing energy-efficient techniques like microwave synthesis and photocatalysis to develop more sustainable and environmentally friendly methods for the production of this and other valuable fluorinated indoles.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the N-Difluoromethyl Group on Molecular Interactions

The introduction of a difluoromethyl (CHF2) group at the N-1 position of the indole (B1671886) ring profoundly alters the molecule's properties compared to a non-substituted or N-methylated indole. This substitution impacts the electronic landscape and conformational preferences of the indole nucleus, which in turn dictates its molecular interactions.

The difluoromethyl group is considered a unique substituent in drug design due to its distinct electronic properties. It acts as a bioisostere of hydroxyl, thiol, or amine groups, primarily because it can function as a "lipophilic hydrogen bond donor". researchgate.netfrontiersin.org The two highly electronegative fluorine atoms withdraw electron density from the C-H bond, polarizing it and imparting a partial positive charge on the hydrogen atom. This enables the CHF2 group to form hydrogen bonds with electron-rich acceptors in a biological target, an interaction not possible with a methyl group. nih.gov This hydrogen bonding capability can significantly enhance binding affinity and specificity for a target receptor. researchgate.net

From an electronic standpoint, the N-difluoromethyl group is strongly electron-withdrawing, which reduces the electron density of the indole ring system. This has a notable effect on the reactivity and metabolic stability of the molecule. For instance, N-substitution with electron-withdrawing groups can influence the susceptibility of the indole ring to electrophilic substitution. ic.ac.uk A study on the N-difluoromethylation of various indole derivatives, including those with electron-donating and electron-withdrawing groups, has been successfully carried out, indicating the chemical feasibility of synthesizing such compounds. univ.kiev.uaresearchgate.net

The stability of fluorinated groups on heterocyclic rings is an important consideration. While some fluorinated heteroaryls can be prone to defluorination, the difluoromethyl group is generally more stable than a monofluoromethyl group. chemrxiv.org

The replacement of a hydrogen or a methyl group on the indole nitrogen with a difluoromethyl group introduces distinct steric and conformational effects. The difluoromethyl group is sterically larger than a hydrogen atom but is considered to have a small steric signature that allows it to adopt an optimal conformation based on the specific drug target. researchgate.netchemrxiv.org

Role of the 5-Methoxy Substituent in Modulating Biological Activity

The methoxy (B1213986) group at the 5-position of the indole ring is a common feature in many biologically active indole derivatives, including natural products and synthetic compounds. researchgate.net Its presence significantly influences the electronic properties of the indole nucleus and can play a crucial role in receptor interactions.

The 5-methoxy group is an electron-donating group through resonance, which increases the electron density of the indole ring. This electronic effect can influence the reactivity of the indole scaffold, making it more susceptible to electrophilic aromatic substitution. chemrxiv.org A computational study on substituted indoles indicated that substitutions on the six-membered ring have a significant effect on the ground state electronic structure of the indole ring. chemrxiv.org

Rotationally resolved electronic spectroscopy of 5-methoxyindole (B15748) has shown that the molecule exists predominantly in an anti-conformation, where the methyl group of the methoxy substituent points away from the indole nitrogen. nih.gov This conformational preference can impact how the molecule presents itself to a binding site. The methoxy group can also participate in intermolecular hydrogen bonds, with the oxygen atom acting as a hydrogen bond acceptor. mdpi.com

The 5-methoxy group can directly contribute to receptor binding affinity through various interactions. For instance, in a study of substituted 5-(4-methoxyphenyl)-1H-indoles as allosteric inhibitors of the enzyme ALOX15, the position of the methoxy group within the binding pocket was found to be critical for its inhibitory effect. mdpi.com The methoxy group's oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a protein. nih.gov

Furthermore, the electronic modulation of the indole ring by the 5-methoxy group can influence cation-π interactions, which are important for the binding of some indole derivatives to their targets. The presence of an electron-donating group like methoxy can enhance the π-electron density of the indole ring, potentially strengthening such interactions. nih.gov In studies of 2,5-dimethoxyphenethylamines, the presence and nature of alkoxy substituents significantly influenced their binding affinity for serotonin (B10506) receptors. frontiersin.org

Positional Effects of Fluorine and Methoxy Substituents on Indole Scaffolds

The specific placement of substituents on the indole ring is a critical determinant of a compound's biological activity. The differential effects of having the difluoromethyl group at the N-1 position and the methoxy group at the C-5 position, as opposed to other possible arrangements, are central to the SAR of 1-(difluoromethyl)-5-methoxy-1H-indole.

Studies on various substituted indoles have consistently demonstrated that the position of a substituent can dramatically alter the compound's activity profile. For example, in a series of indole-based chalcone (B49325) derivatives, the position of a methoxy group on the indole ring was a key factor influencing their antiproliferative activity. researchgate.net Similarly, the potency of methyl and methoxy substituted indoles as modulators of the aryl hydrocarbon receptor was found to be highly dependent on the substitution pattern. nih.gov For instance, 7-methoxyindole (B1360046) was identified as an effective agonist, highlighting the importance of the substituent's location. nih.gov

Research on 4-substituted indoles suggests that this position is particularly sensitive to electronic effects, with electron-withdrawing groups at C-4 causing a significant red-shift in absorption and emission spectra. nih.gov This indicates that the electronic properties of the indole ring can be finely tuned by the positional placement of substituents.

Rational Design Strategies for Optimization of Indole-Based Ligands

The indole nucleus is a prominent scaffold in medicinal chemistry, amenable to a wide range of chemical modifications to optimize ligand-target interactions. nih.gov Rational design strategies for indole-based ligands, including derivatives like this compound, focus on systematic modifications of the core and its substituents to enhance potency, selectivity, and pharmacokinetic properties. Key principles guiding this optimization include structure-activity relationship (SAR) studies, bioisosteric replacement, and fragment-based approaches. researchgate.netacs.org

A primary strategy involves exploring the effects of substituents at various positions on the indole ring. The electronic properties, size, and lipophilicity of these substituents can profoundly influence binding affinity and functional activity. For instance, molecular docking studies have revealed that the presence of strong electron-withdrawing groups on the indole phenyl ring can be crucial for a ligand's interaction with the binding pocket of its target protein. nih.gov The strategic placement of such groups can lead to more potent compounds.

Bioisosterism is another powerful tool in the optimization of indole ligands. nih.gov This approach involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. nih.gov For the indole scaffold, bioisosteric replacements can be used to modulate metabolic stability, solubility, and target affinity. researchgate.netnih.gov For example, replacing a hydrogen atom with fluorine is a common strategy to enhance metabolic stability and binding affinity. nih.gov The difluoromethyl (CF2H) group, in particular, is of growing interest as it is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere of hydroxyl, thiol, or amine groups. acs.orgacs.org This unique characteristic allows it to moderately regulate metabolic stability, lipophilicity, and binding affinity compared to the more drastic changes brought by a trifluoromethyl group. acs.org

In one study focused on designing potent 5-HT6R antagonists, a series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were synthesized. The optimization process revealed that introducing a difluoromethyl group at the C3 position of the indole scaffold significantly increased the affinity for the target receptor by up to 10-fold compared to the parent compound. nih.govresearchgate.net This highlights the impactful role of the difluoromethyl group in enhancing ligand potency.

The following table summarizes research findings on how specific structural modifications to the indole scaffold influence biological activity, illustrating the core principles of rational ligand design.

| Scaffold/Compound | Modification | Target/Assay | Observed Effect on Activity |

| Indole-based PI3Kδ Inhibitor | Bioisosteric replacement of the indole moiety | PI3Kδ enzymatic assay | Development of a potent and selective inhibitor (IC50 = 1 nM) researchgate.netnih.gov |

| 2-Phenylindol-3-ylglyoxylyldipeptides | Introduction of an isothiocyanate group at C5-position | Translocator Protein (TSPO) binding | Resulted in potent, long-lasting binding affinity nih.gov |

| Indole Nitrogen Hybrids | Addition of strong electron-withdrawing groups (e.g., nitro) to the phenyl ring | Photosystem II (PSII) Inhibition | Enhanced interaction with the D1 protein binding pocket nih.gov |

| 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole | Addition of a difluoromethyl group at the C3-position | 5-HT6 Receptor (5-HT6R) | Increased binding affinity by up to 10-fold (Ki = 0.085 nM) nih.govresearchgate.net |

| 6-6' Linked Bisindoles | Variation of linkage between indole rings (e.g., 5-5', 5-6') | HIV-1 gp41 hydrophobic pocket binding | 6-6' linkage provided the best shape complementarity and highest activity nih.gov |

| Methylated and Methoxylated Indoles | Position of methyl and methoxy groups | Aryl Hydrocarbon Receptor (AhR) | Subtle changes in substituent position determined agonist vs. antagonist activity nih.gov |

These examples underscore the systematic approach required for the rational design of indole-based ligands. By carefully considering the steric, electronic, and conformational effects of each modification, medicinal chemists can fine-tune the properties of the lead compound to achieve desired therapeutic profiles.

Biological Activities and Mechanistic Investigations in Research Models

Broad Spectrum Biological Activities of Fluorinated Indole (B1671886) Derivatives in Research Contexts

The introduction of fluorine into the indole scaffold can significantly modify the physicochemical properties of the resulting molecules, often leading to enhanced biological activity. Fluorinated indole derivatives are a prominent class of biologically active benzoheterocycles. The incorporation of fluorine can alter factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Consequently, these compounds have been investigated for a wide range of pharmacological activities.

In research settings, fluorinated indoles have demonstrated a variety of biological effects, including antimicrobial, antiviral, and anticancer properties. researchgate.netrsc.orgnih.gov The versatility of the indole nucleus, combined with the unique properties of fluorine, makes this class of compounds a fertile ground for the exploration of new biologically active agents. researchgate.net Studies have shown that the position and number of fluorine substituents on the indole ring can significantly influence the type and potency of the biological activity observed.

Specific Biological Activities Associated with 1-(difluoromethyl)-5-methoxy-1H-indole Analogs

Analogs of this compound have been synthesized and evaluated for their specific interactions with various biological systems. These investigations have primarily centered on their effects on serotonin (B10506) receptors, their potential to inhibit enzymes, and their applications in antimicrobial and anticancer research.

A significant area of research for analogs of this compound has been their interaction with serotonin receptors, particularly the 5-HT6 receptor (5-HT6R). The 5-HT6 receptor is predominantly expressed in the central nervous system and is a target for the development of treatments for cognitive disorders. nih.gov

Research has focused on a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6R antagonists. nih.gov Structure-activity relationship studies have led to the identification of several compounds with high binding affinity for the 5-HT6 receptor. The affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor and is often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT6R Ki (nM) |

| 6a | 1.8 |

| 6m | 1.5 |

| 6n | 1.2 |

| 6p | 0.9 |

| 6q | 1.1 |

This table presents the in vitro binding affinities of selected 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives for the human 5-HT6 receptor. nih.gov

While high affinity for the target receptor is crucial, selectivity over other receptors is equally important to minimize off-target effects. The N1-benzenesulfonyl moiety in certain indole derivatives has been shown to contribute to a significant enhancement in affinity for the 5-HT6 receptor. nih.gov The broader pharmacological profile, or polypharmacology, of these compounds is an area of active investigation. The aim is to develop ligands that are highly selective for the 5-HT6 receptor over other serotonin receptor subtypes and other G-protein coupled receptors. The unique localization of the 5-HT6 receptor in the brain suggests that selective antagonists may have fewer peripheral side effects. nih.gov

The indole scaffold is a common feature in many enzyme inhibitors. acgpubs.org Fluorinated indole derivatives have been investigated for their potential to inhibit various enzymes, including cholinesterases and kinases.

In the context of Alzheimer's disease research, the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. A study on fluorinated spiropyrrolidine heterocyclic hybrids incorporating an indole moiety demonstrated significant inhibitory activity against both AChE and BChE. One indole-based fluorinated compound with a methoxy (B1213986) substituent showed potent inhibition of both enzymes, with IC50 values of 1.97 µM for AChE and 7.08 µM for BChE. researchgate.net

Kinases are another important class of enzymes that are often targeted in drug discovery, particularly in oncology. The 3-fluoroindole derivative has been evaluated for its inhibitory activity against B-Raf kinase, showing an IC50 value of 1.36 µM. rsc.org

Fluorinated indole derivatives have been a subject of interest in the search for new antimicrobial and anticancer agents for non-clinical research applications.

In the realm of antimicrobial research, indole derivatives have shown activity against a range of pathogenic microorganisms. nih.gov For instance, 5-fluoroindole (B109304) exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against extensively drug-resistant Acinetobacter baumannii. nih.gov Other studies on new indole derivatives containing triazole and thiadiazole moieties have reported MIC values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. nih.gov

The anticancer potential of fluorinated indoles has also been extensively explored in vitro. Various derivatives have shown cytotoxic activity against a panel of human cancer cell lines. For example, a fluorinated-indole derivative, compound 34b, was found to be a potent and selective inhibitor of the A549 lung cancer cell line with an IC50 value of 0.8 µM. rsc.org Another study on novel 5-fluorinated indole phytoalexins identified compounds with potent antiproliferative effects against Jurkat, MCF-7, and HCT116 cells, with IC50 values below 10 µM. researchgate.net

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Fluorinated-indole derivative (34b) | A549 (Lung) | 0.8 |

| 3-Fluoroindole derivative (35) | HepG2 (Liver) | 2.50 |

| 5-Fluorinated indole phytoalexin (20) | Jurkat | < 10 |

| 5-Fluorinated indole phytoalexin (27) | MCF-7 | < 10 |

| 5-Fluorinated indole phytoalexin (27) | HCT116 | < 10 |

This table summarizes the in vitro anticancer activity of selected fluorinated indole derivatives against various human cancer cell lines. rsc.orgresearchgate.net

Exploration of Neuroprotective Research Activities

While direct neuroprotective studies on this compound are not extensively documented in publicly available research, the broader class of indole derivatives and compounds targeting the 5-HT6 receptor, a key target of many difluoromethylated indoles, have been the subject of significant neuroprotective research. Indole-based compounds are recognized for their potential as multi-targeted therapeutic agents in neurological disorders. nih.govresearchgate.net Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and anti-aggregation properties. nih.gov

Research into 5-HT6 receptor antagonists, a class to which many difluoromethylated indoles belong, has revealed potential neuroprotective and pro-cognitive effects. acs.orgnih.gov The mechanism underlying these effects is thought to involve the modulation of multiple neurotransmitter systems. patsnap.com Blockade of 5-HT6 receptors can lead to an increase in cholinergic and glutamatergic neurotransmission, both of which are crucial for cognitive processes like learning and memory. patsnap.comnih.gov Furthermore, 5-HT6 receptor antagonists may exert neuroprotective effects by influencing synaptic plasticity. nih.gov Some studies suggest that these compounds could be beneficial in models of cognitive impairment and neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov The procognitive potential of 5-HT6 receptor antagonists has been demonstrated in various preclinical models, where they have been shown to reverse memory deficits induced by agents like scopolamine. nih.govnih.gov

Molecular Mechanisms of Action of Difluoromethylated Indoles

The primary molecular target identified for a significant number of difluoromethylated indole derivatives is the serotonin 5-HT6 receptor (5-HT6R). nih.govnih.gov This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and cortex, making it a compelling target for cognitive and neurodegenerative disorders. patsnap.comnih.gov

Several studies have focused on synthesizing and evaluating difluoromethyl-containing indole scaffolds as potent 5-HT6R antagonists. For instance, a series of novel 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives, which share a core structure with the subject compound, were designed as 5-HT6R antagonists. nih.govresearchgate.net In these series, compounds with a difluoromethyl group at the C3 position of the indole scaffold demonstrated remarkably high affinity for the 5-HT6R. nih.gov

Computational docking and molecular dynamics studies have provided insights into the binding modes of indole-based ligands to the 5-HT6R. nih.gov For N-phenylsulfonylindole derivatives, it has been suggested that the core indole structure itself, by adopting a suitable conformation, provides the minimum features required for binding. nih.gov The binding affinity can then be enhanced by the addition of functional groups that can form specific interactions with the receptor. nih.gov While a basic nitrogen atom is common in many GPCR ligands, a notable number of non-basic compounds, including some indole derivatives, exhibit high affinity for the 5-HT6R. nih.gov This suggests that interactions other than the typical salt bridge with aspartic acid residues are crucial for the binding of these non-basic ligands.

The following table summarizes the binding affinities of selected difluoromethylated indole derivatives for the 5-HT6 receptor as reported in a specific study.

| Compound | Modification | Binding Affinity (Ki, nM) |

| Idalopirdine | Reference Compound | 0.83 |

| Compound C14 | Difluoromethyl at C3 | 0.085 |

The antagonism of the 5-HT6 receptor by difluoromethylated indoles can modulate several intracellular signaling pathways, leading to their observed pharmacological effects. The 5-HT6 receptor is canonically coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). oup.comwikipedia.org This cAMP signaling is involved in the activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in synaptic plasticity and memory formation. oup.com

However, research has shown that the signaling of the 5-HT6 receptor is more complex and not limited to the Gs-cAMP pathway. researchgate.net 5-HT6 receptor antagonists have been found to influence other signaling cascades that are crucial for neuronal function and survival. These include:

Fyn-tyrosine kinase: The 5-HT6 receptor can interact with and activate Fyn, a non-receptor tyrosine kinase. nih.govoup.com Modulation of this interaction by antagonists can impact downstream signaling events.

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival. 5-HT6 receptor antagonists have been shown to inhibit the mTOR pathway, which may contribute to their effects on cognition and neuronal plasticity. nih.govresearchgate.net

Extracellular signal-regulated kinase (ERK): The ERK pathway is another critical signaling cascade involved in synaptic plasticity and memory. The interaction of the 5-HT6 receptor with Fyn-tyrosine kinase can lead to the activation of ERK1/2. oup.com

By modulating these interconnected signaling pathways, 5-HT6R antagonists can influence gene expression, protein synthesis, and synaptic function, ultimately leading to their procognitive and potentially neuroprotective effects. nih.govresearchgate.net

The introduction of a difluoromethyl (CHF2) group into the indole scaffold has been shown to be a successful strategy for enhancing the pharmacological properties of these molecules, particularly their affinity for the 5-HT6 receptor. nih.govnih.gov In one study, the replacement of a methyl group with a difluoromethyl group on the indole core of a 5-HT6R antagonist led to a significant increase in binding affinity. nih.gov Specifically, a compound with a difluoromethyl group at the C3 position of the indole scaffold exhibited a 10-fold higher affinity for the 5-HT6R compared to its non-fluorinated counterpart. nih.gov

The beneficial effects of the difluoromethyl group can be attributed to its unique electronic and steric properties. The CHF2 group is considered a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, as it can act as a hydrogen bond donor. researchgate.net The highly polarized C-H bond in the difluoromethyl group allows it to form hydrogen bonds with suitable acceptor atoms in the target protein, thereby strengthening the ligand-receptor interaction. researchgate.net

In addition to its hydrogen bonding capacity, the difluoromethyl group also influences the lipophilicity of the molecule. While generally considered a lipophilicity-enhancing group, its effect can vary depending on the molecular context. researchgate.net This modulation of lipophilicity can improve the pharmacokinetic properties of the compound, such as membrane permeability and metabolic stability. nih.gov For example, a difluoromethylated indole derivative demonstrated significantly better bioavailability and brain penetration compared to its methyl analog in in vivo studies. nih.gov

The combination of enhanced binding affinity through hydrogen bonding and improved pharmacokinetic properties makes the difluoromethyl group a valuable functional group in the design of potent and effective difluoromethylated indole-based therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 1-(difluoromethyl)-5-methoxy-1H-indole

Detailed quantum chemical calculations are essential for elucidating the fundamental properties of a molecule. For this compound, such studies would provide valuable insights, but specific research is currently unavailable.

Electronic Structure and Reactivity Predictions

A comprehensive analysis of the electronic structure of this compound has not been documented. Theoretical calculations, such as Density Functional Theory (DFT), would be required to determine key electronic parameters. These calculations would typically involve mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions and sites of potential chemical reactivity. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. Without dedicated studies, data on these electronic properties are not available.

Conformational Landscape and Energetics

The conformational flexibility of this compound, particularly the rotation around the N-CHF2 bond, is a key determinant of its three-dimensional shape and interaction capabilities. A thorough conformational analysis would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them. While studies on other difluorinated alkanes exist, a specific conformational analysis for this indole (B1671886) derivative has not been published.

Analysis of Intramolecular Interactions (e.g., C-H...F hydrogen bonding)

The presence of the difluoromethyl group introduces the possibility of intramolecular hydrogen bonding, specifically C-H...F interactions, which could influence the compound's preferred conformation. The difluoromethyl group is recognized as a potential hydrogen bond donor. nih.gov Theoretical studies on other fluorinated molecules have demonstrated the importance of such interactions in dictating molecular geometry. ucla.edu However, specific computational analyses to confirm and quantify the presence and strength of C-H...F bonds in this compound are not found in the current body of scientific literature.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful tools for predicting how a ligand might interact with a biological target. For this compound, these studies would be crucial for identifying potential protein targets and understanding the dynamics of the ligand-protein complex.

Prediction of Ligand-Protein Binding Modes

No molecular docking studies for this compound against any specific biological target have been published. While related difluoromethyl-containing indole scaffolds have been investigated as antagonists for the 5-HT6 receptor, these molecules possess significantly different and more complex substitution patterns, making direct extrapolation of their binding modes inappropriate. nih.govresearchgate.net A typical docking study would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of a protein's active site.

Analysis of Dynamic Behavior in Biological Environments

Following docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time in a simulated biological environment. semanticscholar.orgnih.gov Such simulations provide insights into the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions. As no initial docking studies have been reported for this compound, no subsequent molecular dynamics simulations have been performed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on creating mathematical models to describe the relationship between the chemical structures of a series of compounds and their biological activities. For indole derivatives, a class of compounds with a wide range of pharmacological properties, QSAR is a particularly valuable tool in drug discovery and development. jocpr.comchula.ac.thresearchgate.net These models allow for the prediction of the biological activity of novel or untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and resources required for experimental screening. nih.govorientjchem.org

While specific QSAR studies focusing exclusively on this compound are not extensively available in public literature, the principles and methodologies applied to other indole derivatives provide a clear framework for how such an analysis would be approached. QSAR models for indoles have been developed for a variety of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders. nih.govnih.govnih.gov

The development of predictive QSAR models for the biological activity of indole derivatives involves several key steps. Initially, a dataset of indole compounds with experimentally determined biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. pharmatutor.orgprotoqsar.com These descriptors can be categorized into several classes, including physicochemical, topological, electronic, and steric, among others.

Statistical methods are then employed to establish a correlation between these descriptors and the observed biological activities. Common techniques used in the development of QSAR models for indole derivatives include:

Multiple Linear Regression (MLR): This method is used to create a linear equation that relates the most significant molecular descriptors to the biological activity. nih.gov

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates the steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.govunicamp.br

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields, but includes additional descriptors for hydrophobicity, and hydrogen bond donor and acceptor properties. nih.govmdpi.com

The predictive power of the developed models is rigorously assessed through internal and external validation techniques to ensure their robustness and reliability. tandfonline.com

To illustrate how a predictive model for a series of indole derivatives might be presented, a hypothetical data table is provided below. This table showcases a simplified QSAR model for a set of hypothetical indole analogs, where biological activity is predicted based on specific molecular descriptors.

| Compound | Experimental pIC50 | Predicted pIC50 | Descriptor 1 (LogP) | Descriptor 2 (Molecular Weight) |

|---|---|---|---|---|

| Indole Analog 1 | 7.2 | 7.1 | 2.5 | 250 |

| Indole Analog 2 | 6.8 | 6.9 | 2.8 | 275 |

| Indole Analog 3 | 7.5 | 7.4 | 2.3 | 240 |

| Indole Analog 4 | 6.5 | 6.6 | 3.1 | 290 |

| This compound (Hypothetical) | - | 7.3 | 2.6 | 197.18 |

A crucial outcome of QSAR modeling is the identification of the key structural descriptors that have the most significant impact on the biological activity of a series of compounds. For indole derivatives, a variety of descriptors have been found to be important, depending on the specific biological target and the nature of the molecular interactions.

For a compound such as this compound, several structural features would likely be identified as key descriptors in a QSAR analysis:

Lipophilicity: The difluoromethyl group can also impact the lipophilicity of the molecule, which is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in a protein.

Hydrogen Bonding Capacity: The methoxy (B1213986) group can act as a hydrogen bond acceptor, which could be a critical interaction for binding to a biological target.

The table below provides an illustrative example of the types of structural descriptors that might be considered in a QSAR study of indole derivatives and their potential influence on biological activity.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity of this compound |

|---|---|---|

| Electronic | Hammett constant (σ) of the difluoromethyl group | Modulates the electron density of the indole ring, affecting interactions with the target. |

| Lipophilic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) of the substituents | Determines the optimal size and shape for binding to the active site. |

| Hydrogen Bonding | Number of hydrogen bond acceptors | The methoxy group can form key hydrogen bonds with the target protein. |

Applications in Chemical Biology and Advanced Research Disciplines

Utilization as Chemical Building Blocks for Complex Synthesis

The indole (B1671886) nucleus is a "privileged structure" in chemistry, meaning it is a common framework in many biologically active compounds. mdpi.comnih.gov The specific structure of 1-(difluoromethyl)-5-methoxy-1H-indole makes it a highly useful building block for constructing more complex molecular architectures. illinois.edusemanticscholar.org The indole ring itself can undergo various chemical transformations, and the substituents—the N-difluoromethyl and C5-methoxy groups—further modulate its reactivity and provide additional functional handles. d-nb.inforsc.org

Researchers utilize such substituted indoles as precursors for multi-step reaction sequences designed to produce novel heteropolycyclic compounds. nih.gov The presence of the difluoromethyl group, in particular, is of high interest. This group can influence the electronic properties of the indole ring and offers a site for further chemical modification through advanced synthetic methods, such as C-F bond activation. rsc.org The synthesis of complex indole derivatives often begins with simpler, functionalized indoles that serve as the foundational scaffold upon which molecular complexity is built. nih.govd-nb.info The operational simplicity of protocols developed for indole functionalization allows for the large-scale synthesis of derivatives that can be transformed into a wide array of biologically significant compounds. d-nb.info

Table 1: Key Reactive Sites and Potential Transformations

| Site/Group | Type of Reaction | Potential Outcome |

|---|---|---|

| Indole C3 Position | Electrophilic Substitution | Introduction of various functional groups (e.g., alkyl, acyl) |

| Indole Ring | Cyclization/Annulation | Formation of fused polycyclic systems |

| N-CF2H Group | C-F Bond Activation/Functionalization | Creation of novel fluorinated analogues |

| Methoxy (B1213986) Group | Demethylation/Substitution | Conversion to a hydroxyl group for further modification |

Role in Agrochemical Research and Development (general, non-commercial)

In the field of agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing efficacy and tuning physicochemical properties. The difluoromethyl (-CF2H) group, in particular, plays an irreplaceable role in the design of modern pesticides. researchgate.net Compared to the more common trifluoromethyl (-CF3) group, the difluoromethyl group offers a more moderate adjustment of properties such as lipophilicity, metabolic stability, and bioavailability. acs.org This fine-tuning can be critical for achieving desired activity and selectivity in new agrochemical candidates. acs.org

The difluoromethyl group is considered a bioisostere of functional groups like hydroxyl (-OH) or thiol (-SH) and can act as a lipophilic hydrogen-bond donor. researchgate.net This unique characteristic can enhance the binding affinity of a molecule to its biological target in a pest or pathogen. acs.org Research has shown that indole-containing structures can exhibit significant fungicidal activity. For instance, certain indole-containing pyrazole-carboxamides have demonstrated potent inhibition of the enzyme succinate (B1194679) dehydrogenase (SQR), a key target in fungicide development. acs.org The this compound scaffold combines the proven biological relevance of the indole core with the beneficial properties of the difluoromethyl group, making it a molecule of interest for exploratory research into new fungicides, insecticides, and herbicides. researchgate.netacs.org

Table 2: Influence of the Difluoromethyl Group in Agrochemical Design

| Property | Influence of -CF2H Group | Reference |

|---|---|---|

| Lipophilicity | Moderate increase | acs.org |

| Metabolic Stability | Generally enhanced compared to -CH3 | acs.org |

| Bioavailability | Can be favorably modulated | acs.org |

| Binding Affinity | Can act as a hydrogen bond donor, enhancing interaction with target proteins | acs.orgresearchgate.net |

| Biological Activity | Found in numerous commercial fungicides and insecticides | acs.orgresearchgate.net |

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used as tools to study and manipulate biological systems, such as proteins, in their native environment. mskcc.orgnih.gov The indole scaffold is frequently used in the design of such probes, particularly fluorescent probes, due to its inherent photophysical properties. mdpi.comnih.gov The development of high-quality chemical probes is essential for understanding protein function and for validating new targets in drug discovery. nih.govbohrium.com

A key example illustrating the potential of difluoromethylated indoles as biological probes comes from a study on 6-(difluoromethyl)indole, a close structural analogue. This compound was successfully used as a probe to investigate the mechanism of the enzyme tryptophan synthase. nih.gov The difluoromethyl group allowed researchers to monitor the enzymatic turnover of the indole substrate. The stability and reactivity of the probe provided insights into the formation of intermediate species within the enzyme's active site. nih.gov This work demonstrates that the difluoromethyl group can serve as an effective and relatively non-perturbing reporter. Therefore, this compound could be derivatized to create tailored chemical probes, such as fluorescently labeled or biotinylated versions, to investigate the function and cellular localization of specific indole-binding proteins. mskcc.orgmdpi.com

Potential in Materials Science and Medicinal Chemistry Research (general, not specific products)

The unique electronic and structural features of this compound make it a compound with potential applications in both materials science and medicinal chemistry.

In medicinal chemistry , the indole ring is a cornerstone of many natural and synthetic compounds with a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.combenthamscience.com The introduction of a difluoromethyl group is a modern strategy in drug design to enhance pharmacological properties. researchgate.netnih.gov Specifically, research has focused on difluoromethyl-containing indole derivatives as potent antagonists for the serotonin (B10506) 5-HT6 receptor, which is a promising target for treating cognitive deficits in conditions like Alzheimer's disease. nih.govnih.gov In these studies, the difluoromethyl group was shown to significantly improve pharmacokinetic properties, such as bioavailability and brain penetration, compared to a non-fluorinated methyl group. nih.gov The this compound scaffold represents a core structure that can be elaborated upon to explore new therapeutic agents. researchgate.netnih.gov

In materials science , fluorinated organic compounds are valued for their unique properties, which can be exploited in the development of advanced materials. chemistryviews.org Indole derivatives have been investigated for applications in organic electronics, such as in the formulation of dye-sensitized solar cells and organic light-emitting diodes (OLEDs), due to their favorable electronic and photophysical characteristics. openmedicinalchemistryjournal.com The incorporation of fluorine can enhance the performance and stability of these materials. The specific substitution pattern of this compound could be explored for its potential contribution to the development of new organic materials with tailored optical or electronic properties. chemistryviews.orgopenmedicinalchemistryjournal.com

Future Research Directions and Perspectives

Innovations in Synthetic Methodologies for N-Difluoromethylated Indoles

The continued development of novel and efficient methods for the N-difluoromethylation of indoles is paramount for advancing research in this area. While existing methods have enabled the synthesis of target compounds, future innovations should focus on enhancing efficiency, scalability, and environmental sustainability.

One promising avenue is the advancement of photocatalytic methods . Recent studies have demonstrated that visible-light-induced organic photoredox catalysis can achieve direct C-H difluoromethylation of heterocycles using inexpensive reagents like sodium difluoromethane (B1196922) sulfonate (CF₂HSO₂Na) with oxygen as a green oxidant. nih.gov Future work could focus on adapting these mild conditions for efficient N-difluoromethylation of a wider range of indole (B1671886) substrates, including those with sensitive functional groups. The development of novel photocatalysts, such as synergistic dual-active-centered covalent organic frameworks (COFs), could significantly enhance catalytic activity and applicability for gram-scale synthesis. acs.org

Another area ripe for innovation is the development of new difluoromethylating reagents and catalysts . While reagents like chlorodifluoromethane (B1668795) (Freon-22) have been used, concerns over their environmental impact necessitate alternatives. researchgate.netuniv.kiev.ua Research into novel, stable, and easy-to-handle reagents, such as zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂), is ongoing and should be expanded. nih.gov Furthermore, exploring transition-metal catalysis, including palladium, copper, and nickel-based systems, for cross-coupling reactions offers a powerful strategy for C-N bond formation. nih.govrsc.org The goal is to develop catalytic systems that are not only highly specific and selective under ambient conditions but are also reusable, making the synthesis more cost-effective and sustainable. bohrium.com Electrochemical methods, which can operate under catalyst- and oxidant-free conditions, also present a green and efficient alternative for preparing difluoromethylated indoles and warrant further investigation. acs.org

A summary of current and future directions in synthetic methodologies is presented in the table below.

| Methodology | Current Status | Future Directions | Key Advantages |

| Photocatalysis | Emerging use of organic photoredox catalysts for C-H difluoromethylation. nih.gov | Adaptation for N-difluoromethylation; Development of advanced catalysts like COFs. acs.org | Mild reaction conditions, use of green oxidants, high efficiency. |

| New Reagents | Use of reagents like Freon-22, Zn(SO₂CF₂H)₂, and TMSCF₂H. nih.govresearchgate.net | Discovery of more stable, safer, and cost-effective reagents. | Improved safety, handling, and functional group tolerance. |

| Metal Catalysis | Application of Pd, Cu, and Ni catalysts for cross-coupling. nih.govrsc.org | Development of highly specific, selective, and reusable catalytic systems. bohrium.com | Broad substrate scope, high yields, and applicability to complex molecules. |

| Electrochemistry | Demonstrated for C-2 difluoromethylation of indoles. acs.org | Exploration for N-difluoromethylation and scalability studies. | Catalyst- and oxidant-free conditions, environmentally friendly. |

Exploration of Novel Biological Targets and Therapeutic Areas

While significant research has highlighted the potential of difluoromethylated indoles as potent 5-HT₆ receptor antagonists for treating cognitive deficits in conditions like Alzheimer's disease, the therapeutic landscape for these compounds is likely much broader. acs.orgnih.govnih.gov Future research should systematically explore novel biological targets and expand into new therapeutic areas.

The 5-HT₆ receptor remains a high-priority target. Further studies should aim to fine-tune the structure of 1-(difluoromethyl)-5-methoxy-1H-indole analogs to optimize their affinity, selectivity, and pharmacokinetic profiles. nih.govbohrium.com The introduction of the difluoromethyl group has been shown to significantly improve bioavailability and brain penetration, properties that are crucial for central nervous system (CNS) targets. nih.gov

Beyond the 5-HT₆ receptor, the indole scaffold is a well-established pharmacophore found in numerous drugs with diverse biological activities. researchgate.netresearchgate.net This versatility suggests that N-difluoromethylated indoles could be effective modulators of other targets. Future screening efforts should investigate their activity against a wide range of receptors and enzymes implicated in various diseases. Potential therapeutic areas to explore include:

Oncology: Many indole derivatives exhibit anticancer properties by targeting pathways like tubulin polymerization and protein kinases. nih.govmdpi.com

Inflammation: The indole nucleus is present in anti-inflammatory drugs like Indomethacin, suggesting that novel derivatives could modulate inflammatory pathways such as NF-κB and COX-2. nih.gov

Infectious Diseases: The structural features of indoles have been exploited in the development of antimicrobial and antiviral agents. nih.gov

Other CNS Disorders: Given their ability to cross the blood-brain barrier, these compounds could be investigated for activity against other serotonin (B10506) receptors or targets relevant to depression, anxiety, and schizophrenia. nih.govnih.gov

Systematic screening of a library of N-difluoromethylated indole derivatives against diverse biological targets could unveil unexpected activities and open up entirely new therapeutic applications for this chemical class.

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, design novel compounds, and plan synthetic routes, thereby accelerating the development of new drugs based on the this compound scaffold. mendeley.com

Future research should leverage AI and ML in several key areas:

De Novo Drug Design: AI algorithms, particularly deep learning models like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing libraries of active indole derivatives to generate novel molecular structures with optimized properties. mdpi.com These models can explore a vast chemical space to design compounds with high predicted affinity for specific targets, such as the 5-HT₆ receptor, while also possessing desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Predictive Modeling: Machine learning models can be built to predict the biological activity and physicochemical properties of new indole analogs before they are synthesized. By learning from experimental data, these models can establish quantitative structure-activity relationships (QSAR) and predict properties like solubility, permeability, and potential off-target effects, helping to prioritize the most promising candidates for synthesis and testing. mendeley.com

Synthesis Planning: Computer-aided synthesis planning (CASP) tools that utilize AI can devise efficient synthetic routes for novel N-difluoromethylated indoles. mdpi.comacs.org By analyzing vast reaction databases, these programs can propose retrosynthetic pathways, suggest optimal reaction conditions, and even help overcome synthetic challenges, saving significant time and resources in the laboratory. acs.org

The application of these computational approaches will create a more data-driven and efficient design-make-test-analyze cycle, reducing the trial-and-error nature of traditional drug discovery.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Data Science

The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound and its derivatives will heavily rely on a deeply integrated, interdisciplinary approach that combines the expertise of chemists, biologists, and data scientists. researchgate.netnih.gov

This synergistic model creates a powerful feedback loop:

Chemistry: Synthetic chemists design and create novel N-difluoromethylated indole derivatives, utilizing innovative methodologies to access diverse chemical structures. antheia.bio

Biology: Biologists and pharmacologists perform high-throughput screening and detailed in vitro and in vivo assays to evaluate the biological activity, efficacy, and safety of the synthesized compounds. nih.gov

Data Science: Data scientists collect and analyze the large datasets generated from chemical synthesis and biological testing. They use this information to build predictive AI/ML models that identify crucial structure-activity relationships and guide the next round of molecular design. nih.gov

This collaborative cycle ensures that each discipline informs the others, leading to a more rational and targeted approach to drug design. For instance, if biological testing reveals that a particular compound has high potency but poor solubility, data scientists can analyze its features and suggest specific structural modifications to improve this property. Chemists can then synthesize these second-generation compounds, which are subsequently re-evaluated by biologists. This iterative process, powered by the continuous exchange of information and insights across disciplines, is essential for tackling complex diseases and accelerating the journey from a promising lead compound to a clinically effective drug. nih.gov Establishing such collaborative frameworks will be crucial for unlocking the full therapeutic potential of N-difluoromethylated indoles.

Q & A

Q. Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) .

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXTL (for small molecules) or SHELXL (refinement) to resolve structures. Key metrics: R-factor <0.05, data-to-parameter ratio >10 .

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and geometric outliers using PLATON .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.046 |

| C–C bond length (avg) | 1.395 Å |

Advanced: What role does the difluoromethyl group play in the compound’s biochemical interactions?

Q. Methodological Answer :